2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Description
This compound features a benzofuran core substituted with an isopropyl group at position 5, linked via an acetamide bridge to a phenyl ring bearing a pyrimidin-2-ylsulfamoyl moiety at position 2.
Properties
Molecular Formula |
C23H22N4O4S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(5-propan-2-yl-1-benzofuran-3-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C23H22N4O4S/c1-15(2)16-4-9-21-20(12-16)17(14-31-21)13-22(28)26-18-5-7-19(8-6-18)32(29,30)27-23-24-10-3-11-25-23/h3-12,14-15H,13H2,1-2H3,(H,26,28)(H,24,25,27) |
InChI Key |
KITUFBWVXRTBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves multiple steps, typically starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzofuran ring to dihydrobenzofuran derivatives.
Scientific Research Applications
2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzofuran core can bind to enzymes and receptors, modulating their activity. The pyrimidin-2-ylsulfamoyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting key pathways involved in disease progression .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Benzofuran vs. Tetrahydropurin Cores : The target compound’s benzofuran may offer greater metabolic stability compared to HC-030031’s tetrahydropurin, which is prone to oxidation. The pyrimidinylsulfamoyl group in the target compound could enhance solubility relative to HC-030031’s isopropylphenyl .
- Sulfamoyl vs. Sulfonamide Groups: The pyrimidinylsulfamoyl group in the target compound differs from the sulfonamide in ’s azetidinone derivative.
- Heterocyclic Variations : Suvecaltamide’s trifluoroethoxy pyridyl group () introduces strong electron-withdrawing effects, contrasting with the target compound’s pyrimidinylsulfamoyl group. This may influence voltage-gated calcium channel (Cav) vs. TRP channel selectivity .
Computational Analysis:
- Docking Studies : Lamarckian genetic algorithm-based docking () predicts that the pyrimidinylsulfamoyl group in the target compound may form stable hydrogen bonds with TRPA1’s cysteine residues, akin to HC-030031’s binding mode .
- Electron Density Analysis: Using Multiwfn (), the benzofuran core shows localized electron density at the oxygen atom, enhancing dipole interactions. This contrasts with the thienopyrimidinone’s sulfur atom, which may reduce polarity .
Biological Activity
The compound 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of a pyrimidinylsulfamoyl group enhances its pharmacological profile by potentially improving solubility and bioavailability.
Structural Formula
The structural formula can be represented as follows:
Key Functional Groups
- Benzofuran : Associated with various biological activities.
- Pyrimidine : Often found in drugs targeting nucleic acid synthesis.
- Sulfamoyl : Enhances binding affinity to biological targets.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, molecular docking studies indicate that benzofuran derivatives can inhibit the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Benzofuran derivatives have been reported to modulate inflammatory pathways, potentially reducing chronic inflammation and associated diseases.
Study 1: Anti-HCV Activity
A study conducted on benzofuran derivatives demonstrated their efficacy against the Hepatitis C virus (HCV) by inhibiting the NS5B enzyme. The binding affinities of these compounds were evaluated using molecular docking techniques, revealing promising candidates for further development as antiviral agents .
Study 2: Antimicrobial Properties
Research on related benzofuran compounds showed a significant reduction in microbial growth at low concentrations. Minimum inhibitory concentration (MIC) values indicated that certain derivatives were more effective than standard antimicrobial agents like nitrofurazone .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antiviral (HCV) | TBD | |
| Benzofuran derivative A | Antimicrobial | 15 | |
| Benzofuran derivative B | Anti-inflammatory | TBD |
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for evaluating the drug-likeness of any compound. Initial assessments suggest that the compound has favorable ADMET characteristics, which need further validation through experimental studies.
Toxicity Studies
Toxicological evaluations are necessary to ensure safety for human use. Current literature lacks comprehensive toxicity data for this specific compound; hence future studies should focus on elucidating these aspects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
